molecular formula C20H22N2O2S B2798772 N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide CAS No. 850917-00-9

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide

Cat. No.: B2798772
CAS No.: 850917-00-9
M. Wt: 354.47
InChI Key: VKGAMGFLDMWIFC-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide is a complex organic compound characterized by the presence of an indole ring, a methoxyphenyl group, and a propanamide moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.

Scientific Research Applications

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide typically involves the coupling of an indole derivative with a methoxyphenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole oxides, while reduction can produce various indole derivatives.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide is unique due to the combination of the indole ring and the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-18(23)21-12-13-25-20-16-6-4-5-7-17(16)22-19(20)14-8-10-15(24-2)11-9-14/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGAMGFLDMWIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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